

FTIR spectral data for 4-Fluoro-3-hydroxy-2-nitropyridine

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Compound of Interest

Compound Name: 4-Fluoro-3-hydroxy-2-nitropyridine

Cat. No.: B8637219

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Technical Assessment: FTIR Characterization of **4-Fluoro-3-hydroxy-2-nitropyridine**

Executive Summary

4-Fluoro-3-hydroxy-2-nitropyridine (CAS: 884507-28-0) is a critical heterocyclic intermediate employed in the synthesis of next-generation kinase inhibitors and fluorinated pyridine derivatives. Its structural integrity relies on the precise arrangement of three functional groups—hydroxyl (-OH), nitro (-NO₂), and fluoro (-F)—on the pyridine scaffold.

This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy as a primary quality control (QC) tool. Unlike NMR, which requires deuterated solvents and longer acquisition times, FTIR offers a rapid, solid-state method to validate the fluorination status and regio-purity of the compound during scale-up.

Experimental Methodology

To ensure reproducibility and minimize spectral artifacts, the following protocol is recommended for acquiring the spectral data cited in this guide.

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

- Mode: Attenuated Total Reflectance (ATR) with a Diamond Crystal is preferred for speed; KBr pellet (1% w/w) is acceptable for higher resolution of the hydroxyl region.
- Parameters:
 - Range: 4000 – 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Scans: 32 (Routine) or 64 (High Precision)
 - Background: Air (ATR) or Pure KBr (Transmission).

Spectral Analysis & Band Assignment

The FTIR spectrum of **4-Fluoro-3-hydroxy-2-nitropyridine** is defined by the interplay between the electron-withdrawing nitro group, the hydrogen-bond-donating hydroxyl group, and the electronegative fluorine atom.

Table 1: Critical Vibrational Modes

Functional Group	Frequency Range (cm ⁻¹)	Intensity	Assignment & Mechanistic Insight
-OH (Hydroxyl)	3150 – 3400	Medium, Broad	O-H Stretching. Broadened and red-shifted due to intramolecular hydrogen bonding with the adjacent -NO ₂ group. A sharp peak at >3600 cm ⁻¹ indicates free OH (rare in solid state).
Pyridine Ring	3020 – 3080	Weak	C-H Stretching (Aromatic). Characteristic of unsaturated heterocyclic rings.
-NO ₂ (Nitro)	1530 – 1560	Strong	Asymmetric N=O Stretch. Heavily influenced by ring conjugation.[1]
-NO ₂ (Nitro)	1340 – 1360	Strong	Symmetric N=O Stretch. Diagnostic for the nitro group.
C-F (Fluoro)	1200 – 1250	Strong	C-F Stretching. The critical "Fingerprint" band. Its presence distinguishes the product from non-fluorinated precursors.
Pyridine Ring	1430 – 1480	Medium	C=C / C=N Ring Stretching. Skeletal vibrations of the pyridine core.

Fingerprint	700 – 900	Medium	C-H Out-of-Plane Bending. Specific pattern depends on substitution (2,3,4-trisubstituted).
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Deep Dive: The Fluorine Signature

The introduction of the fluorine atom at position 4 is the most significant spectral feature. In the precursor (3-hydroxy-2-nitropyridine), the region between 1150–1250 cm^{-1} is dominated by C-O stretching and C-H bending. Upon fluorination, a distinct, intense band arises at ~1200–1250 cm^{-1} corresponding to the C-F stretch. This band is often coupled with ring vibrations due to the strong C-F bond strength and the lightness of the fluorine atom.

Deep Dive: Intramolecular Hydrogen Bonding

The proximity of the 3-hydroxyl and 2-nitro groups facilitates the formation of a stable 6-membered intramolecular hydrogen bond ring.

- Effect: This locks the conformation and causes the O-H stretch to appear as a broad band centered around 3200–3350 cm^{-1} , rather than the sharp ~3600 cm^{-1} peak seen in non-interacting phenols.
- QC Relevance: A sharp peak at 3600 cm^{-1} suggests the presence of water or disruption of the internal H-bond (potentially indicating an impurity or different crystal polymorph).

Comparative Analysis

Scenario A: Reaction Monitoring (Fluorination)

Distinguishing the product from its starting material (3-hydroxy-2-nitropyridine) or chlorinated analogs.

Feature	Precursor (3-OH-2-NO₂-Pyridine)	Product (4-F-3-OH-2-NO₂-Pyridine)	Interpretation
1200–1250 cm ⁻¹	Moderate (C-O / Ring modes)	Very Strong (C-F Stretch)	Primary Indicator. Growth of this peak confirms fluorination.
600–800 cm ⁻¹	C-H Bending (3 adjacent H)	C-H Bending (2 adjacent H)	Substitution pattern change alters the fingerprint region.
C-Cl Analog	(If using Cl precursor) Strong C-Cl at 700–750 cm ⁻¹	Absence of C-Cl band	Confirms complete halogen exchange (if applicable).

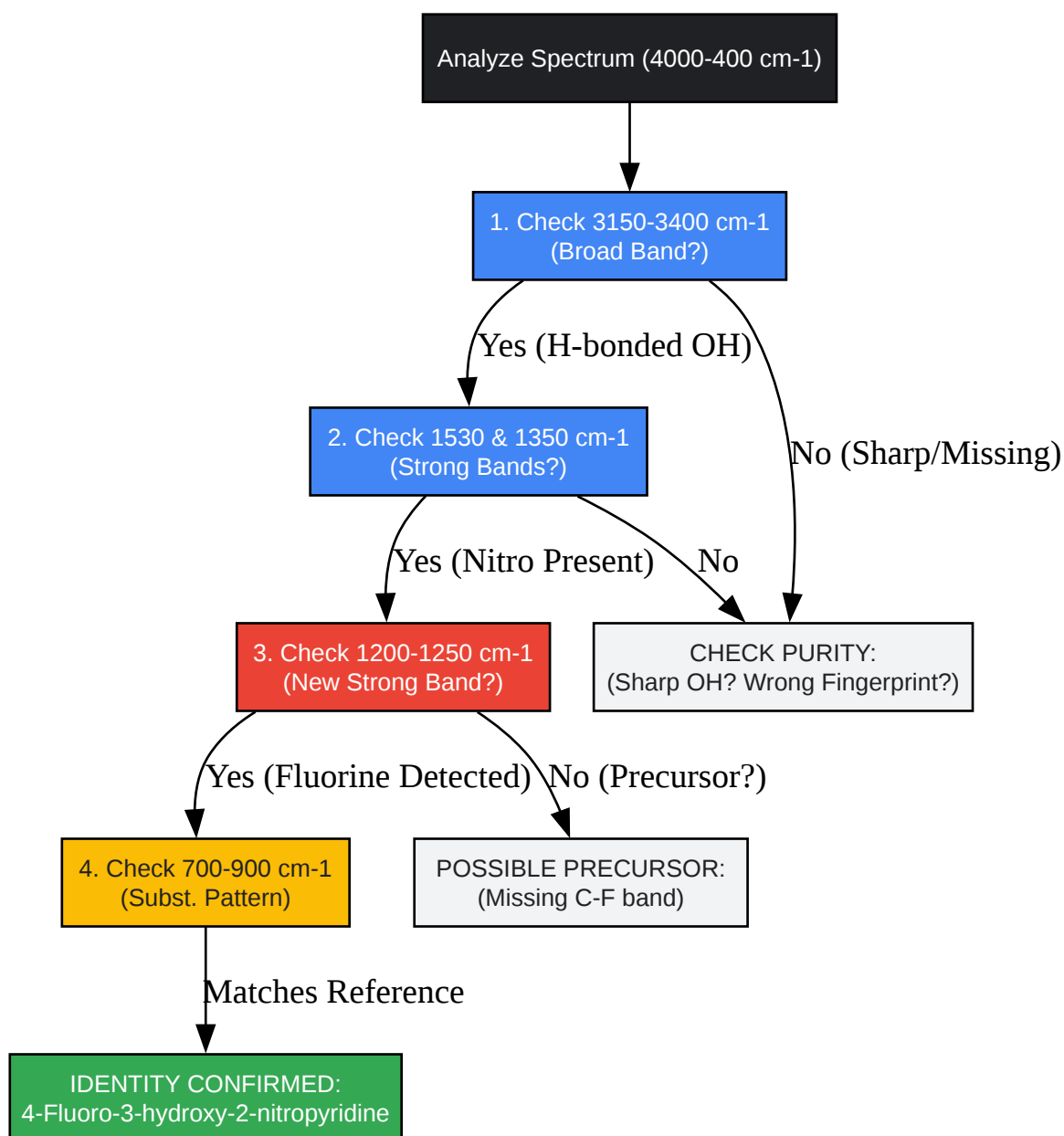
Scenario B: Technique Selection (FTIR vs. NMR)

Metric	FTIR (ATR)	¹⁹ F-NMR	Recommendation
Specificity	High (Functional Groups)	Absolute (Structural Isomers)	Use NMR for initial structural elucidation.
Speed	< 2 Minutes	30–60 Minutes	Use FTIR for routine batch release & in-process control.
Cost	Low	High (Solvents/Cryogenics)	FTIR is superior for high-throughput screening.
Sample State	Solid (Neat)	Dissolved Liquid	FTIR avoids solubility issues common with nitropyridines.

Visualization of Workflows

Diagram 1: Spectral Assignment Logic

A decision tree for interpreting the FTIR spectrum of the target compound.

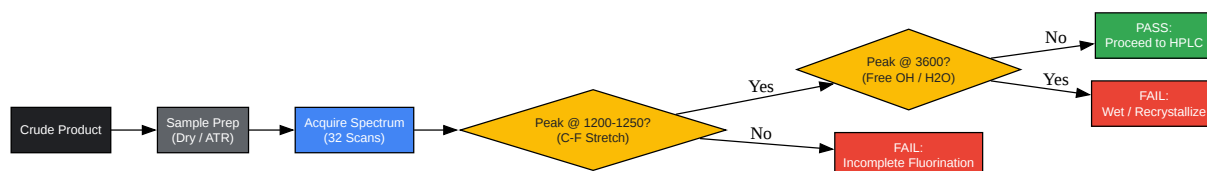


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Caption: Logic flow for confirming the identity of **4-Fluoro-3-hydroxy-2-nitropyridine** via FTIR.

Diagram 2: Quality Control Protocol

A self-validating workflow for batch release.



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Caption: QC decision tree for rapid batch assessment.

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